N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a thiophene ring via an amide bond
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS3/c19-13(12-6-3-7-20-12)18-15-17-10(8-21-15)14-16-9-4-1-2-5-11(9)22-14/h1-8H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKPNAPYNIXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole and Thiazole Moieties: The benzothiazole and thiazole rings can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce any nitro groups present in the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential antibacterial and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological targets make it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with cancer cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
- N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its specific combination of benzothiazole, thiazole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that includes thiazole and thiophene rings. Its molecular formula is , with a molecular weight of approximately 252.28 g/mol. The structural features contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating their functions. Additionally, it may influence cellular signaling pathways through receptor interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that thiazole derivatives can effectively inhibit bacterial growth. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL against various Gram-positive and Gram-negative bacteria .
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Streptococcus pneumoniae | 0.008 |
| Escherichia coli | 0.03 |
Anti-inflammatory Activity
Compounds in this class have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes:
- COX Inhibition: Some thiazole derivatives have shown IC50 values in the nanomolar range for COX-2 inhibition, suggesting strong anti-inflammatory potential .
| Compound | IC50 (nM) |
|---|---|
| Compound A | 0.3 |
| Compound B | 1 |
Case Studies
- Study on COX/LOX Inhibition: A study published in the MDPI journal demonstrated that certain thiazole derivatives exhibited selective inhibition of COX enzymes with significant anti-inflammatory effects confirmed through in vivo models .
- Antibacterial Efficacy: Another research article highlighted the antibacterial potency of thiazole derivatives against resistant strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling thiophene-2-carboxamide derivatives with benzothiazole-containing precursors. Key steps include:
- Thiazole ring formation : Use of thioureas or thiosemicarbazides with α-haloketones under reflux in ethanol or DMF (see analogous methods in ).
- Cross-coupling reactions : Catalytic systems like Pd(0) for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups (e.g., benzothiazole) to the thiazole core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Assign peaks by comparing with structurally similar thiazole derivatives (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in ). Key signals include thiophene protons (~δ 7.5 ppm) and benzothiazole carbons (~δ 160 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks (e.g., as in ) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX/LOX inhibitors in ). Focus on hydrophobic interactions and π-π stacking with benzothiazole/thiophene moieties .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole ring to modulate enzyme inhibition (see for COX/LOX SAR) .
- Bioisosteric replacement : Replace thiophene with furan or pyridine to alter solubility and binding affinity (analogous to ) .
- In vitro assays : Test derivatives against target enzymes (e.g., IC₅₀ determination via fluorescence-based assays) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Solubility assessment : Use shake-flask method or HPLC to measure logP; poor solubility may mask in vitro activity .
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of thiophene) .
- Off-target screening : Employ kinome-wide profiling to detect unintended interactions .
Q. How can hydrogen-bonding patterns in the crystal lattice inform solid-state stability?
- Methodology :
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software (see and ) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces (e.g., strong N-H···O bonds reduce decomposition rates) .
Q. What experimental and computational approaches validate the compound’s mechanism of action in enzymatic inhibition?
- Methodology :
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular dynamics (MD) simulations : Simulate enzyme-ligand complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Site-directed mutagenesis : Modify key residues (e.g., catalytic Tyr in COX) to confirm binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
